molecular formula C14H18N4O B10833788 Phthalazine derivative 1

Phthalazine derivative 1

Cat. No.: B10833788
M. Wt: 258.32 g/mol
InChI Key: CLUMMMKUUCOEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalazine derivative 1 is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. Phthalazine derivatives are known for their significant biological activities and pharmacological properties, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalazine derivative 1 can be synthesized through several methods. One common approach involves the condensation of hydrazine with ortho-phthalaldehydoacid, followed by cyclization to form the phthalazine ring . Another method includes the reaction of 2,3-dihydrophthalazine-1,4-dione with aldehydes and acetonitriles in a one-pot three-component reaction . Additionally, visible light photocatalysis can be used to initiate a radical hydroamination reaction followed by a radical Smiles rearrangement to obtain phthalazine derivatives .

Industrial Production Methods

Industrial production of phthalazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phthalazine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, ortho-phthalaldehydoacid, aldehydes, acetonitriles, alkaline potassium permanganate, zinc, hydrochloric acid, carbon disulfide, anhydrous phosphoric acid, benzyl bromide, and propargyl bromide. Reaction conditions often involve heating, reflux, and the use of catalysts or photocatalysts.

Major Products Formed

The major products formed from the reactions of this compound include pyridazine dicarboxylic acid, orthoxylylene diamine, and phthalazinone-dithiocarbamate hybrids. These products exhibit diverse biological activities and pharmacological properties.

Scientific Research Applications

Phthalazine derivative 1 has a wide range of scientific research applications, including:

Mechanism of Action

Phthalazine derivative 1 exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Phthalazine derivative 1 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its diverse range of biological activities and its potential as a multifunctional therapeutic agent. Its ability to target multiple pathways and exhibit various pharmacological effects makes it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

4-[4-(aminomethyl)piperidin-1-yl]-2H-phthalazin-1-one

InChI

InChI=1S/C14H18N4O/c15-9-10-5-7-18(8-6-10)13-11-3-1-2-4-12(11)14(19)17-16-13/h1-4,10H,5-9,15H2,(H,17,19)

InChI Key

CLUMMMKUUCOEBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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